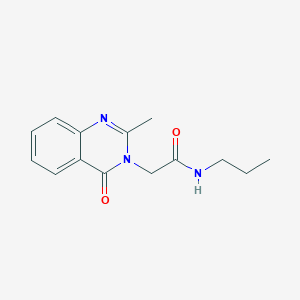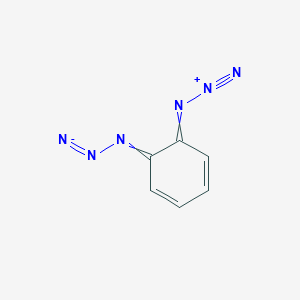
Benzene, diazido-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, diazido- is an organic compound characterized by the presence of two azido groups (-N₃) attached to a benzene ring. This compound is part of the broader class of diazo compounds, which are known for their high reactivity and versatility in organic synthesis. The azido groups make benzene, diazido- particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene, diazido- can be synthesized through several methods. One common approach involves the diazotization of aniline derivatives followed by azidation. This process typically requires the use of nitrous acid to convert the amine group into a diazonium salt, which is then treated with sodium azide to introduce the azido groups .
Industrial Production Methods: While specific industrial production methods for benzene, diazido- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety measures due to the explosive nature of azido compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, diazido- undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride, ethanol.
Cycloaddition: Copper(I) catalysts, solvents like water or ethanol.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: Benzene diamine.
Cycloaddition: Benzene triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, diazido- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Employed in photoaffinity labeling to study protein interactions.
Medicine: Potential use in drug development for targeted delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzene, diazido- primarily involves the reactivity of the azido groups. Upon exposure to UV light or heat, the azido groups can generate highly reactive nitrene species. These nitrenes can insert into C-H bonds, facilitating the formation of new covalent bonds. This property is particularly useful in photoaffinity labeling, where the compound can covalently bind to target proteins upon activation .
Vergleich Mit ähnlichen Verbindungen
Diazomethane: Another diazo compound, but with a simpler structure (CH₂N₂).
Ethyl diazoacetate: Contains an ester group, making it useful in different synthetic applications.
Diazirines: Compounds with a three-membered ring structure containing two nitrogen atoms.
Uniqueness: Benzene, diazido- is unique due to its dual azido groups attached to an aromatic ring, providing a combination of stability and high reactivity. This makes it particularly versatile for various chemical transformations and applications in scientific research.
Eigenschaften
CAS-Nummer |
1008-99-7 |
|---|---|
Molekularformel |
C6H4N6 |
Molekulargewicht |
160.14 g/mol |
IUPAC-Name |
[(6-diazonioiminocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]azanide |
InChI |
InChI=1S/C6H4N6/c7-11-9-5-3-1-2-4-6(5)10-12-8/h1-4H |
InChI-Schlüssel |
IKLDJIXGIQCFFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=[N-])C(=N[N+]#N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



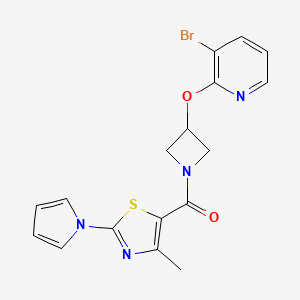
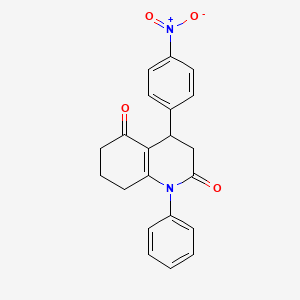
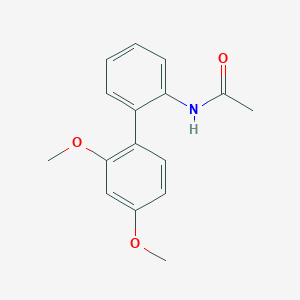
![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
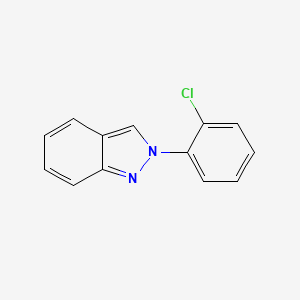
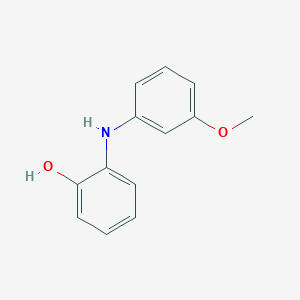


![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)


